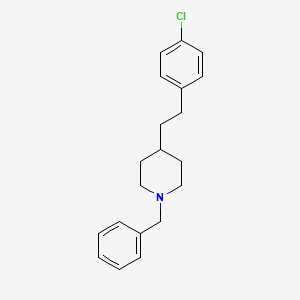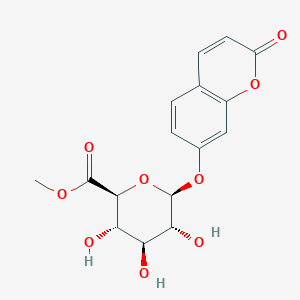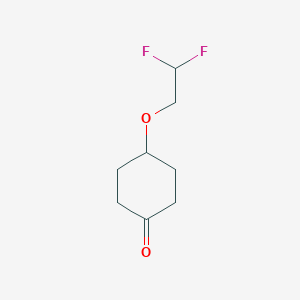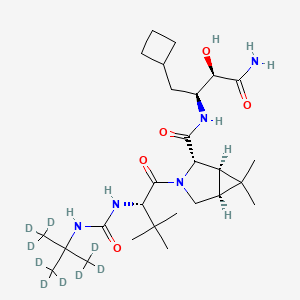
2'-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers)) is a stable isotope-labeled analogue of 2’-Dihydro Boceprevir, which is a metabolite of Boceprevir. Boceprevir is a protease inhibitor used in the treatment of hepatitis C. The compound is characterized by its molecular formula C27H38D9N5O5 and a molecular weight of 530.75 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Dihydro Boceprevir-d9 involves the incorporation of deuterium atoms into the molecular structure of 2’-Dihydro Boceprevir. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents in the synthesis process. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of 2’-Dihydro Boceprevir-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’-Dihydro Boceprevir-d9 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group in 2’-Dihydro Boceprevir-d9 would yield a ketone or aldehyde .
Aplicaciones Científicas De Investigación
2’-Dihydro Boceprevir-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic research to trace the metabolic fate of Boceprevir in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Boceprevir.
Industry: Applied in the development of new antiviral drugs and in quality control processes
Mecanismo De Acción
The mechanism of action of 2’-Dihydro Boceprevir-d9 is similar to that of Boceprevir. Boceprevir inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for the viral replication process. By inhibiting this protease, Boceprevir prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. The deuterium-labeled analogue, 2’-Dihydro Boceprevir-d9, is used to study this mechanism in greater detail .
Comparación Con Compuestos Similares
Similar Compounds
Boceprevir: The parent compound, used as a protease inhibitor for hepatitis C treatment.
Telaprevir: Another protease inhibitor used for hepatitis C treatment.
Simeprevir: A protease inhibitor with a similar mechanism of action.
Uniqueness
2’-Dihydro Boceprevir-d9 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The incorporation of deuterium atoms provides a way to trace the compound in biological systems without altering its chemical properties significantly .
Propiedades
Fórmula molecular |
C27H47N5O5 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
(1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C27H47N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-20,33H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,19+,20+/m0/s1/i4D3,5D3,6D3 |
Clave InChI |
FEBWCINGHXXUCV-AWQZEPEUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](CC3CCC3)[C@H](C(=O)N)O)C2(C)C)C(C)(C)C |
SMILES canónico |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(C(=O)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
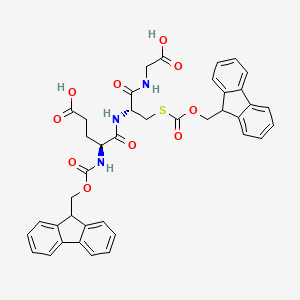
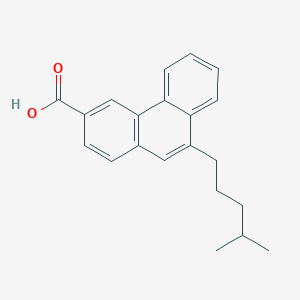


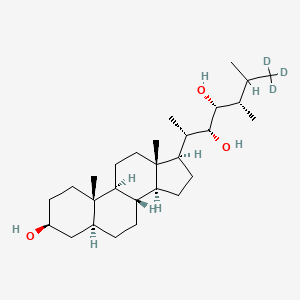
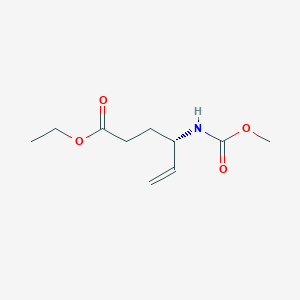
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)
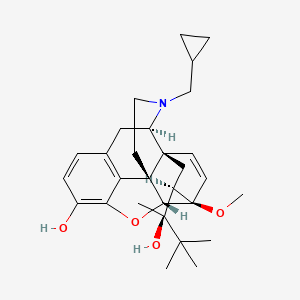
![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
